molecular formula C14H11FO2 B3088224 4-Fluoro-2-(3-methylphenyl)benzoic acid CAS No. 1183644-12-3

4-Fluoro-2-(3-methylphenyl)benzoic acid

Cat. No. B3088224
CAS RN: 1183644-12-3
M. Wt: 230.23 g/mol
InChI Key: XSOXOKBAOWOCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(3-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2 . It is a derivative of benzoic acid and has a molecular weight of 230.24 . The IUPAC name for this compound is 6-fluoro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a carboxylic acid group and a fluorine atom attached to it . The InChI code for this compound is 1S/C14H11FO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in alcohol, but only very slightly soluble in cold water .

Scientific Research Applications

4-Fluoro-2-(3-methylphenyl)benzoic acid has numerous applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as an analytical reagent in the determination of metals, as a catalyst in organic synthesis, and as a fluorescent probe in biological systems. In addition, this compound has been used in the synthesis of novel photochromic compounds, as a ligand in coordination chemistry, and as a corrosion inhibitor.

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-(3-methylphenyl)benzoic acid can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents may affect the stability of the compound . Additionally, factors such as pH, temperature, and the presence of other compounds can influence its action and efficacy .

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(3-methylphenyl)benzoic acid has several advantages for lab experiments. It is a versatile organic compound that can be used in the synthesis of a wide range of compounds. It is also non-toxic and non-irritating, making it safe to handle in the laboratory. However, this compound is not readily available and is relatively expensive, making it difficult to obtain in large quantities.

Future Directions

The potential applications of 4-Fluoro-2-(3-methylphenyl)benzoic acid are vast and varied. In the future, this compound could be used in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used as a fluorescent probe in biological systems and as a corrosion inhibitor. In addition, this compound could be used to develop new catalysts for organic synthesis, as well as new methods for the determination of metals. Finally, this compound could be used to develop new photochromic compounds and ligands for coordination chemistry.

properties

IUPAC Name

4-fluoro-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOXOKBAOWOCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681173
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183644-12-3
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(3-methylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(3-methylphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(3-methylphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(3-methylphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(3-methylphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(3-methylphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.